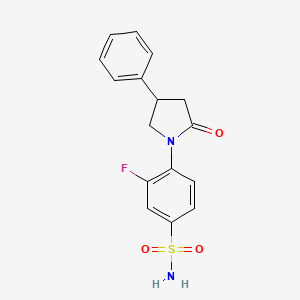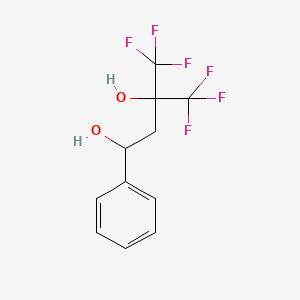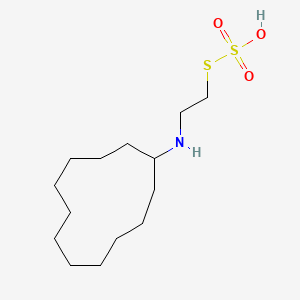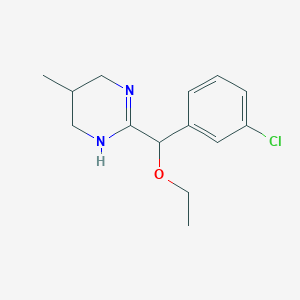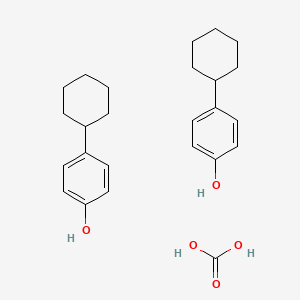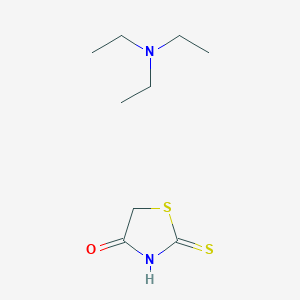
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives typically involves a three-component condensation reaction. This reaction includes primary amines, carbon disulfide, and dialkyl maleates. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-sulfanylidene-1,3-thiazolidin-4-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Industry: They are used in the development of agrochemicals and as additives in lubricants and fuels.
Wirkmechanismus
The mechanism of action of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives involves their interaction with various molecular targets. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For example, their antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while their antioxidant activity is due to their ability to scavenge free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodanine: Rhodanine is a structurally similar compound that also exhibits diverse biological activities.
Thiazolidinediones: These compounds are known for their antidiabetic properties and share structural similarities with thiazolidinones.
Uniqueness
2-sulfanylidene-1,3-thiazolidin-4-one derivatives are unique due to their sulfur-containing thiazolidinone ring, which imparts distinct chemical and biological properties. Their ability to undergo various chemical transformations and exhibit a wide range of biological activities sets them apart from other similar compounds .
Eigenschaften
CAS-Nummer |
34705-87-8 |
|---|---|
Molekularformel |
C9H18N2OS2 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H15N.C3H3NOS2/c1-4-7(5-2)6-3;5-2-1-7-3(6)4-2/h4-6H2,1-3H3;1H2,(H,4,5,6) |
InChI-Schlüssel |
OIQFEWJOIFACGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1C(=O)NC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
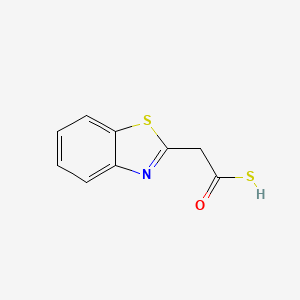
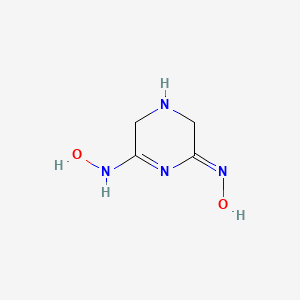
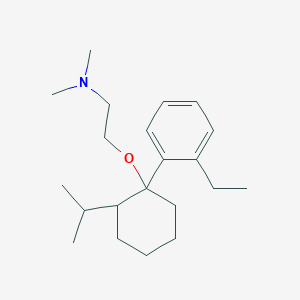
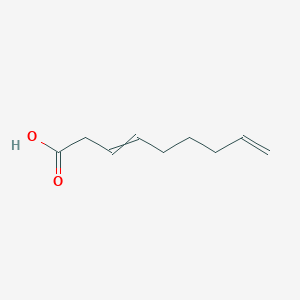

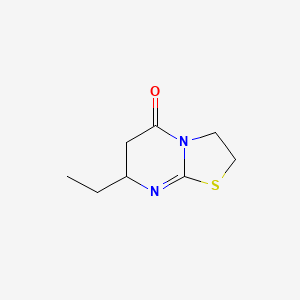
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
